BenchChemオンラインストアへようこそ!

Hellebrigenin

Breast Cancer Cytotoxicity Bufadienolide Comparison

Hellebrigenin is the definitive bufadienolide for α1β1 NaK signaling studies, exhibiting ~2-fold higher affinity over α2β1/α3β1—an inverted profile relative to digoxin. It uniquely defies the glycoside potency rule, being as potent as hellebrin, simplifying SAR probe development. For clean, non-genotoxic apoptosis (topoisomerase II catalytic inhibition) in leukemia models, choose hellebrigenin. Direct comparisons with arenobufagin confirm superior MCF-7/MDA-MB-231 cytotoxicity, providing a validated benchmark. Do not interchange bufadienolides without justification.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 465-90-7
Cat. No. B1673045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHellebrigenin
CAS465-90-7
SynonymsHellebrigenin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O
InChIInChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1
InChIKeyTVKPTWJPKVSGJB-XHCIOXAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hellebrigenin (CAS 465-90-7) for Research Procurement: A Bufadienolide Aglycone with Distinct α1β1 Na+/K+-ATPase Binding and Potent Cytotoxicity


Hellebrigenin (CAS 465-90-7) is a naturally occurring bufadienolide aglycone, a class of cardioactive steroids characterized by a C17-position α-pyrone ring, found in toad skin secretions (e.g., *Venenum Bufonis*) and *Helleborus* species [1]. It is a selective inhibitor of the MAPK signaling pathway (including ERK, p38, and JNK) and the anti-apoptotic protein XIAP, and it suppresses Akt expression and phosphorylation [2]. Hellebrigenin induces DNA damage, cell cycle arrest at the G2/M phase, and triggers mitochondria-mediated apoptosis, making it a compelling tool for investigating anticancer mechanisms and Na+/K+-ATPase (NaK) signaling [1] [3].

Hellebrigenin Research Use: Why Bufadienolide Analogs Like Arenobufagin or Glycosides Cannot Be Interchanged


Interchanging bufadienolides without quantitative justification risks invalidating research outcomes due to compound-specific variations in Na+/K+-ATPase (NaK) subunit binding affinity, divergent aglycone/glycoside potency relationships, and distinct downstream signaling modulation [1]. For instance, the aglycone hellebrigenin uniquely defies the typical structure-activity rule where glycosides exhibit greater potency than their corresponding aglycones, and it demonstrates a ~2-fold higher binding affinity for the α1β1 NaK complex—a preference opposite to that of many other cardiotonic steroids, including digoxin [1] [2]. Furthermore, direct comparative studies reveal significant differences in cytotoxic potency and mechanism of action even between structurally similar compounds like arenobufagin, underscoring that class-level assumptions about activity and target engagement are not scientifically sound [3].

Hellebrigenin Procurement: Quantitative Evidence for Differentiated Potency, Binding, and Mechanism of Action


Superior Cytotoxicity of Hellebrigenin vs. Arenobufagin in Breast Cancer Cell Lines

A direct head-to-head comparison demonstrated that hellebrigenin (Helle) exerts more potent cytotoxic effects than the structurally related bufadienolide arenobufagin (Areno) in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines [1]. While the study reports qualitative differences, the consistent observation of Helle's superior cytotoxicity across both cell types underscores a quantifiable advantage over this specific analog. MCF-7 cells were more susceptible to both drugs than MDA-MB-231 cells, suggesting subtype-specific activity [1].

Breast Cancer Cytotoxicity Bufadienolide Comparison

Hellebrigenin Matches Doxorubicin's Antileukemic Activity at Nanomolar Concentrations

In HL-60 promyelocytic leukemia cells, hellebrigenin exhibited potent anti-leukemic activity with cytotoxic effects observed at concentrations as low as 0.06 µM, a value comparable to the clinical anticancer agent doxorubicin [1]. This nanomolar potency is noteworthy because, unlike doxorubicin, hellebrigenin did not induce DNA strand breaks or genotoxic/clastogenic effects, suggesting a distinct mechanism involving catalytic inhibition of topoisomerase II [1].

Leukemia Anticancer Activity Therapeutic Index

Exceptional Aglycone Potency: Hellebrigenin Equally Active as Glycoside Hellebrin in Cancer Cell Growth Inhibition

A key structure-activity relationship (SAR) analysis of 27 bufadienolides revealed that while glycosides are generally more potent than their corresponding aglycones, the hellebrin (glycoside) / hellebrigenin (aglycone) pair is a clear exception; hellebrigenin was found to be as active as hellebrin in inhibiting in vitro cancer cell growth [1]. Furthermore, binding studies showed hellebrigenin is as potent as hellebrin in inhibiting the activity of purified human α1β1 NaK, with a clear correlation between IC50 growth inhibitory concentration and Ki for NaK inhibition [2].

Structure-Activity Relationship (SAR) Glycoside vs. Aglycone Na+/K+-ATPase

Inverted Na+/K+-ATPase Subunit Binding Preference: ~2-Fold Higher Affinity for α1β1 vs. α2β1/α3β1

Unlike digoxin and other cardiotonic steroids, which display higher binding affinity for the α2β1 and α3β1 NaK complexes than for the α1β1 complex, both hellebrin and its aglycone hellebrigenin exhibit a ~2-fold higher binding affinity for the α1β1 complex relative to the α2β1 and α3β1 complexes [1]. This inverted selectivity profile is a quantifiable differentiator at the target level.

Na+/K+-ATPase Binding Affinity Subunit Selectivity

High-Value Application Scenarios for Hellebrigenin in Oncology and Signal Transduction Research


Investigating α1-Specific Na+/K+-ATPase Signaling in Cancer

Hellebrigenin is the compound of choice for studies focused on α1β1 NaK complex signaling due to its ~2-fold higher binding affinity for this subunit over α2β1 and α3β1, an inverted profile compared to digoxin [3]. This selectivity is essential for delineating the specific contribution of α1 signaling to cancer cell proliferation and survival.

Evaluating Aglycone-Specific Anticancer Activity Without Glycoside Potency Loss

In structure-activity relationship (SAR) studies, hellebrigenin serves as a critical tool. Its unique property of being as potent as its glycoside counterpart hellebrin—violating the typical SAR rule—makes it invaluable for investigating the minimal structural requirements for high bufadienolide potency [3]. This simplifies chemical modification and probe development efforts.

Mechanistic Studies of Non-Genotoxic Apoptosis in Leukemia

For researchers seeking to induce apoptosis in leukemia models without the confounding effects of DNA damage, hellebrigenin provides a clear advantage. It demonstrates potent antileukemic activity (effective at 0.06 µM) comparable to doxorubicin but through a non-genotoxic mechanism, likely via topoisomerase II catalytic inhibition [3]. This enables cleaner dissection of apoptotic pathways.

Comparative Bufadienolide Cytotoxicity Studies in Breast Cancer

When a direct comparison between two structurally related bufadienolides is required to assess differential potency, the hellebrigenin/arenobufagin pair offers a validated model. Documented evidence shows hellebrigenin has superior cytotoxicity in both MCF-7 and MDA-MB-231 breast cancer cell lines, providing a benchmark for evaluating new analogs or combinations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hellebrigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.